![molecular formula C10H12ClNOS B2796957 2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide CAS No. 743444-42-0](/img/structure/B2796957.png)

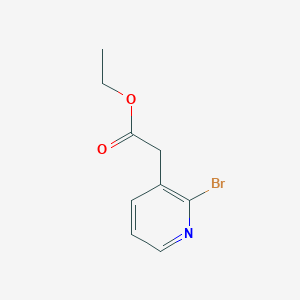

2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

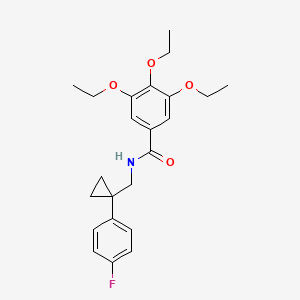

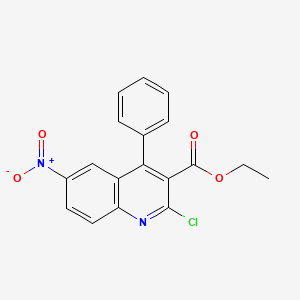

2-Chloro-N-[2-(methylsulfanyl)phenyl]propanamide (2-CNMP) is an organic molecule with a wide range of applications in the field of organic chemistry, biochemistry, and biotechnology. It is a small molecule with a molecular weight of about 200 Da and is composed of an amide group and two chloro-substituted phenyl rings. 2-CNMP has been used in a variety of research fields, including synthetic chemistry, pharmacology, and biotechnology. This molecule has been studied for its potential use in drug design, drug delivery, and as a therapeutic agent.

Aplicaciones Científicas De Investigación

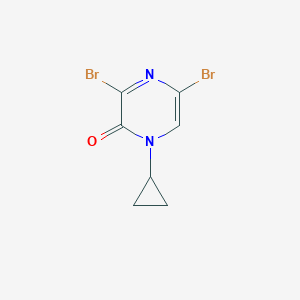

Synthesis and Structural Analysis

Synthesis and Anticancer Activity : A study by El Rayes et al. (2019) explored the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides. These compounds were prepared based on the Michael reaction and showed significant antiproliferative activity against human cancer cell lines, HCT-116 and MCF-7, suggesting the potential anticancer applications of related compounds (El Rayes et al., 2019).

Conformational Studies : Research by Ishmaeva et al. (2015) focused on the synthesis, polarity, and structure of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, providing insights into their conformations through dipole moment measurements and quantum chemical calculations. This study contributes to understanding the structural characteristics of such compounds (Ishmaeva et al., 2015).

Biological Applications

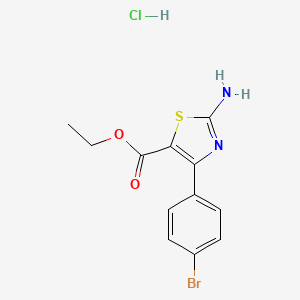

Matrix Metalloproteinase Inhibitors : Schröder et al. (2001) identified novel heterocyclic inhibitors of matrix metalloproteinases, including derivatives of the compound class , demonstrating their potential in therapeutic applications aimed at diseases involving matrix metalloproteinases (Schröder et al., 2001).

Anticonvulsant Agents : Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide moiety, exploring their anticonvulsant activity. This research indicates the potential neurological applications of compounds related to 2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide (Farag et al., 2012).

Mecanismo De Acción

Target of Action

It’s known that tertiary aliphatic amines, a group to which this compound belongs, are biotransformed through a reversible reaction into tertiary amine oxides .

Mode of Action

It’s known that the compound exists in different conformations, which have been studied by the dipole moment method and quantum chemical calculations . This suggests that the compound may interact with its targets in a conformation-dependent manner.

Biochemical Pathways

It’s known that tertiary aliphatic amines can be biotransformed into tertiary amine oxides , which may affect various biochemical pathways.

Pharmacokinetics

As a tertiary aliphatic amine, it’s known to undergo biotransformation into tertiary amine oxides , which could impact its bioavailability.

Result of Action

The compound’s conformation-dependent interaction with its targets suggests that it may induce conformation-specific effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s conformation and, consequently, its interaction with its targets .

Propiedades

IUPAC Name |

2-chloro-N-(2-methylsulfanylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-8-5-3-4-6-9(8)14-2/h3-7H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZQNQRISJSEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1SC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2796874.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2796881.png)

![1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene](/img/structure/B2796887.png)

![9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2796891.png)